Cas no 1805521-10-1 (3-Bromo-2-cyano-4-nitrophenylacetic acid)

3-Bromo-2-cyano-4-nitrophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-cyano-4-nitrophenylacetic acid
- 2-(3-bromo-2-cyano-4-nitrophenyl)acetic acid
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- インチ: 1S/C9H5BrN2O4/c10-9-6(4-11)5(3-8(13)14)1-2-7(9)12(15)16/h1-2H,3H2,(H,13,14)
- InChIKey: JIOFJFAEKCTUGX-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1C#N)CC(=O)O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 345
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 107
3-Bromo-2-cyano-4-nitrophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013021955-1g |
3-Bromo-2-cyano-4-nitrophenylacetic acid |
1805521-10-1 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
3-Bromo-2-cyano-4-nitrophenylacetic acid 関連文献
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3-Bromo-2-cyano-4-nitrophenylacetic acidに関する追加情報
3-Bromo-2-cyano-4-nitrophenylacetic Acid (CAS No. 1805521-10-1)
3-Bromo-2-cyano-4-nitrophenylacetic acid is a highly specialized organic compound with the CAS registry number 1805521-10-1. This compound belongs to the class of aromatic acids, specifically featuring a phenyl ring substituted with bromine, cyano, and nitro groups, along with an acetic acid moiety. The combination of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of interest in various research and industrial applications.
The molecular structure of 3-bromo-2-cyano-4-nitrophenylacetic acid is characterized by a benzene ring with three substituents: a bromine atom at position 3, a cyano group at position 2, and a nitro group at position 4. The acetic acid group is attached to the benzene ring at position 1. This arrangement of substituents creates a highly electron-deficient aromatic system due to the electron-withdrawing nature of the nitro and cyano groups. Such electronic properties are crucial in determining the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 3-bromo-2-cyano-4-nitrophenylacetic acid as a precursor in the synthesis of advanced materials, particularly in the field of organic electronics. Researchers have explored its use in constructing self-assembled monolayers (SAMs) and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the substituents enhances the semiconductor properties of the material, making it suitable for high-performance electronic devices.
In addition to its electronic applications, 3-bromo-2-cyano-4-nitrophenylacetic acid has shown promise in the realm of drug discovery. Its ability to modulate cellular signaling pathways has been investigated in preclinical studies. For instance, research published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation.
The synthesis of 3-bromo-2-cyano-4-nitrophenylacetic acid typically involves multi-step organic reactions, including nucleophilic aromatic substitution and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
From an environmental standpoint, understanding the fate and transport of 3-bromo-2-cyano-4-nitrophenylacetic acid in natural systems is critical. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, which mitigates concerns about its persistence in ecosystems. However, further research is needed to assess its potential impact on aquatic organisms and soil microbiota.
In conclusion, 3-bromo-2-cyano-4-nitrophenylacetic acid (CAS No. 1805521-10-1) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool in materials science, pharmacology, and environmental chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing technological and therapeutic innovations.
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